molecular formula C19H15BrOS B2450342 3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone CAS No. 882749-21-5

3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone

Cat. No.: B2450342
CAS No.: 882749-21-5
M. Wt: 371.29
InChI Key: GWPCMYWJVZMUPE-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates two prominent pharmacophores: a 4-bromophenylsulfanyl moiety and a 2-naphthyl ketone group. This molecular architecture suggests potential as a key intermediate or scaffold in the development of novel bioactive molecules. Researchers can utilize this compound to explore structure-activity relationships in various therapeutic areas. The naphthalene ring system is a common feature in compounds with demonstrated pharmacological activities, including anti-inflammatory and analgesic properties, as seen in structures like naproxen. Furthermore, the aryl sulfide and ketone functional groups present versatile handles for further chemical modification, making this compound a valuable building block for constructing more complex chemical libraries for high-throughput screening in drug discovery initiatives. This product is intended for research purposes in a controlled laboratory setting and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-bromophenyl)sulfanyl-1-naphthalen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrOS/c20-17-7-9-18(10-8-17)22-12-11-19(21)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPCMYWJVZMUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCSC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone typically involves the reaction of 4-bromothiophenol with 2-naphthylpropanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities. Its unique functional groups allow for various chemical transformations, including oxidation and reduction reactions.
  • Antimicrobial Properties : Preliminary studies indicate that 3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results .
  • Anticancer Potential : Research is ongoing to explore the anticancer properties of this compound. Its mechanism of action may involve the inhibition of specific enzymes or receptors linked to cancer cell proliferation .

Pharmaceutical Applications

  • Drug Discovery : As a lead compound, this compound is being investigated for its therapeutic effects. Its structural characteristics make it a candidate for developing new pharmaceuticals targeting various diseases .
  • Synthesis of Derivatives : The compound is utilized in synthesizing derivatives that may enhance biological activity or selectivity against specific pathogens. For instance, modifications to the naphthyl or bromophenyl groups can lead to compounds with improved efficacy in microbial inhibition or anticancer activity.

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial Activity Evaluated against S. aureus and E. coliDemonstrated significant antibacterial activity with MIC values indicating potential as an antimicrobial agent.
Anticancer Activity Exploration Investigated mechanism of actionSuggested inhibition of cancer cell growth via interaction with cellular targets.
Synthesis of Derivatives Development of new compoundsHighlighted the versatility in creating derivatives with enhanced biological properties.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone
  • 3-[(4-Methylphenyl)sulfanyl]-1-(2-naphthyl)-1-propanone
  • 3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone

Uniqueness

3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding and other interactions that may not be possible with other substituents like chlorine or fluorine.

This compound’s distinct chemical structure and properties make it a valuable subject of study in various scientific disciplines.

Biological Activity

3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone is an organic compound with significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound, characterized by the molecular formula C19H15BrOS, is being investigated for various therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features:

  • A bromophenyl group , which can enhance biological activity through halogen bonding.
  • A naphthyl group , contributing to its hydrophobic character and potential interactions with biological targets.
  • A propanone backbone , which serves as a functional site for further chemical modifications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against various bacterial strains has been documented, with minimum inhibitory concentration (MIC) values indicating potent activity.

Anticancer Properties

The compound has been explored for its anticancer effects, particularly in inhibiting tumor cell proliferation. In vitro studies demonstrate that it can induce apoptosis in cancer cells, suggesting mechanisms involving cell cycle arrest and programmed cell death.

The biological activity of this compound is thought to involve:

  • Enzyme inhibition : The compound may inhibit specific enzymes critical for cancer cell survival and proliferation.
  • Receptor interaction : It could bind to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy : In a study conducted on several bacterial strains, this compound showed significant inhibition of growth against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5 to 20 µg/mL.
  • Cancer Cell Line Studies : In vitro assays on human breast cancer cell lines revealed that treatment with the compound at concentrations of 10 µM resulted in a 50% reduction in cell viability over 48 hours, indicating strong anticancer potential.

Data Tables

Biological ActivityTest Organism/Cell LineMIC (µg/mL)Observations
AntimicrobialStaphylococcus aureus10Significant growth inhibition
AntimicrobialEscherichia coli15Moderate growth inhibition
AnticancerMCF-7 (breast cancer)-50% viability reduction at 10 µM

Q & A

Q. What are the recommended synthetic routes for 3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone, and how can challenges in sulfanyl group incorporation be addressed?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, reacting 1-(2-naphthyl)-3-bromopropanone with 4-bromothiophenol under basic conditions (e.g., K₂CO₃ in DMF) can introduce the sulfanyl group. Challenges include steric hindrance from the bulky naphthyl group and competing side reactions (e.g., oxidation of the thiol). Optimizing reaction temperature (40–60°C) and using anhydrous solvents can improve yields. Similar bromophenyl ketone syntheses are reported in crystallographic studies using Friedel-Crafts acylation or Suzuki couplings for aryl group attachment .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structural features?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the sulfanyl group (δ ~3.5–4.0 ppm for SCH2_2) and ketone (δ ~200–210 ppm in 13^{13}C). Aromatic protons from the naphthyl and bromophenyl groups appear in δ 7.0–8.5 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly for the sulfur-bromophenyl and ketone-naphthyl interactions. High-resolution data (d-spacing < 1 Å) is recommended to avoid ambiguities .
  • IR Spectroscopy : The ketone C=O stretch (~1700 cm1^{-1}) and C-S vibrations (~600–700 cm1^{-1}) provide additional validation .

Q. How should researchers handle safety and storage considerations for this compound?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent oxidation of the sulfanyl group.
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Refer to safety protocols for analogous bromophenyl compounds, which highlight risks of halogenated byproducts and recommend fume hood use .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of the sulfanyl group in electrophilic or nucleophilic environments?

  • Methodological Answer : DFT calculations (e.g., using Gaussian or ORCA) model electron density distribution to identify reactive sites. For example:
  • Electrophilic Attack : The sulfur atom’s lone pairs can be analyzed for nucleophilicity (Fukui indices).
  • Oxidation Sensitivity : HOMO-LUMO gaps predict susceptibility to oxidizing agents. Compare with experimental data from similar thioethers, where sulfur oxidation to sulfoxide is common under mild conditions .

Q. What strategies resolve crystallographic data discrepancies when the compound forms polymorphs or co-crystals?

  • Methodological Answer :
  • Twinned Data Refinement : Use SHELXL’s TWIN and BASF commands to model overlapping lattices.
  • High-Throughput Screening : Test crystallization solvents (e.g., DMSO, EtOH) to isolate stable polymorphs. For co-crystals, employ hydrogen-bond donors (e.g., carboxylic acids) to stabilize specific packing motifs, as seen in biphenyl-propanone analogs .

Q. How can mechanistic studies elucidate the compound’s behavior in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :
  • Catalytic Screening : Test Pd catalysts (e.g., Pd(PPh3_3)4_4) for coupling the bromophenyl moiety with boronic acids. Monitor reaction progress via GC-MS or 19^{19}F NMR (if fluorinated partners are used).
  • Kinetic Isotope Effects : Deuterated analogs can identify rate-determining steps (e.g., oxidative addition vs. transmetalation). This approach is validated in studies of bromophenyl alkenes and ketones .

Q. What in silico methods are suitable for predicting biological activity based on structural analogs?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Compare with propanone derivatives like Loureirin A, which shows bioactivity via aryl ketone interactions .
  • QSAR Modeling : Train models on PubChem datasets (e.g., EC50_{50} values for bromophenyl compounds) to correlate substituent effects with activity .

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